Almotriptan-d6 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almotriptan-d6 (maleate) is a deuterium-labeled version of Almotriptan maleate, a selective serotonin receptor agonist used primarily for the treatment of acute migraine attacks. The deuterium labeling is used to trace the compound during pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Almotriptan-d6 (maleate) involves the incorporation of deuterium atoms into the Almotriptan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Almotriptan-d6 (maleate) involves large-scale chemical synthesis under controlled conditions to ensure the purity and consistency of the final product. The process includes multiple steps such as deuterium exchange reactions, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Almotriptan-d6 (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield secondary amines .
Scientific Research Applications
Almotriptan-d6 (maleate) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Pharmacokinetic Studies: Used as an internal standard to quantify Almotriptan in biological samples.
Drug Development: Helps in understanding the metabolism and distribution of Almotriptan in the body.
Clinical Research: Used in studies to evaluate the efficacy and safety of Almotriptan formulations.
Mechanism of Action
Almotriptan-d6 (maleate) exerts its effects by binding to serotonin 5-HT1B and 5-HT1D receptors in the brain. This binding leads to the constriction of cranial blood vessels, which helps alleviate migraine symptoms. The compound also inhibits the release of certain neuropeptides that cause pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: Similar mechanism of action but different pharmacokinetic profile.
Zolmitriptan: Known for its rapid onset of action.
Uniqueness
Almotriptan-d6 (maleate) is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This feature provides a significant advantage in drug development and clinical research .
Properties
Molecular Formula |
C21H29N3O6S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C17H25N3O2S.C4H4O4/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;5-3(6)1-2-4(7)8/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
InChI Key |
HBPQSOKWNBVFPV-QPEHKQNOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.